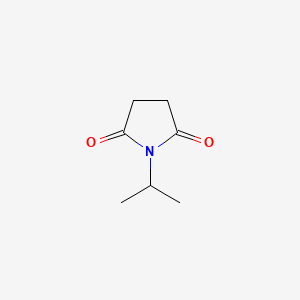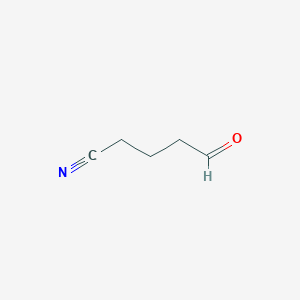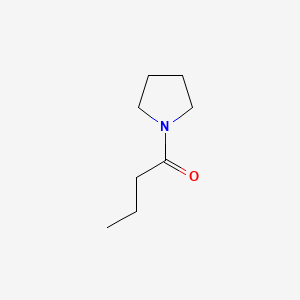
2,2-Dimethyl-1,3-dioxan-5-ol
Descripción general
Descripción
“2,2-Dimethyl-1,3-dioxan-5-ol” is a chemical compound with the molecular formula C6H12O3 . It is also known by other names such as "1,3-Dioxan-5-ol, 2,2-dimethyl-" .
Synthesis Analysis
The synthesis of “this compound” can be achieved from “2,2-Dimethyl-1,3-dioxan-5-one” by reducing it with lithium aluminum hydride . A general, simple, cheap, and easy-to-scale-up synthesis of 2-substituted-1,3-dioxan-5-ones was developed, starting from commercially available tris (hydroxymethyl)nitromethane .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 132.158 Da and the monoisotopic mass is 132.078644 Da .
Chemical Reactions Analysis
The reactivity of “this compound” has been studied in various contexts. For instance, it has been used in the production of green cyclic acetals of high commercial value . The reactivity of solketal, a related compound, was found to be significantly higher than that of glycerol/formaldehyde acetals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.09 g/cm3 at 25°C (lit.) and a boiling point of 90-91 °C at 13 Torr (lit.) . The molecular formula is C6H12O3 .
Aplicaciones Científicas De Investigación
Organocatalytic Asymmetric Michael Addition
The compound 2,2-dimethyl-1,3-dioxan-5-ol has been utilized in organocatalytic asymmetric Michael addition reactions. These reactions involve the use of proline-based catalysts to afford polyfunctional nitro ketones with significant diastereoselectivity and enantiomeric excesses, demonstrating its usefulness in the synthesis of chiral molecules (Enders & Chow, 2006).
Heterogeneously Catalyzed Condensations
Research has explored the acid-catalyzed condensation of glycerol (a renewable material) with various aldehydes and ketones, including this compound. This process focuses on synthesizing novel platform chemicals, such as [1,3]dioxan-5-ols, which serve as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Hydrogenation using Copper Catalysts
The hydrogenation of 2-substituted 5,5-dimethyl-[1,3]dioxanes to produce 3-alkoxy-2,2-dimethyl-propan-1-ols has been investigated. Copper-loaded catalysts have been used effectively in this process, illustrating the compound's role in hydrogenation reactions (Paczkowski & Hölderich, 1997).
Synthesis of Chiral NMR Shift Reagents
This compound derivatives have been used as chiral solvating agents (CSA) for the determination of enantiomeric excess in compounds bearing an acidic proton via 1H NMR spectroscopy. This application highlights its role in analytical chemistry and chiral analysis (Enders, Thomas, & Runsink, 1999).
Synthesis of Novel Chemical Structures
The compound has been utilized in synthesizing unique chemical structures like 2,2-dimethyl-5-hydroxymethyl-1,3-dioxane. The synthesis method reported is efficient with a high overall yield, indicating its potential in organic synthesis (Li‐Xia Pei, 2001).
Synthesis of Protected Anti-1,3-Diols
This compound has been used in the highly diastereo- and enantioselective synthesis of protected anti-1,3-diols. This process involves key steps like α,α′-bisalkylation and deoxygenation, signifying its role in the synthesis of complex organic molecules (Enders, Hundertmark, Lampe, Jegelka, & Scharfbillig, 1998).
Preparation and Reactions of SAMP-Hydrazone
The SAMP-hydrazone of this compound is a valuable chiral dihydroxyacetone equivalent. Its preparation and reactions lead to mono- or α,α'-disubstituted ketodiols, underlining its utility in asymmetric synthesis (Enders, Voith, & Ince, 2002).
Synthesis of Homo-N-Nucleosides
This compound has been used in the preparation of dioxane homo-sugar analogs, further elaborated into homo-N-nucleoside analogs. This application shows its potential in medicinal chemistry (Yu & Carlsen, 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known to be used in the preparation of other compounds , suggesting its role as a reactant in various chemical reactions.
Mode of Action
2,2-Dimethyl-1,3-dioxan-5-ol interacts with its targets through chemical reactions. For instance, it’s used in the preparation of 2,2-dimethyl-[1,3]dioxan-5-ol by reducing with lithium aluminum hydride . It’s also used in the annulation of bete-(hetero)aryl-alfa-nitro-alfa,beta-enals .
Result of Action
The result of this compound’s action is the formation of new compounds. For example, it’s used in the preparation of 2,2-dimethyl-[1,3]dioxan-5-ol . The exact molecular and cellular effects would depend on the specific reactions and the compounds formed.
Análisis Bioquímico
Biochemical Properties
It is known that this compound can be synthesized by the reaction of epichlorohydrin and isopropanol under alkaline conditions
Molecular Mechanism
It is known that it can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that this compound can interact with enzymes or cofactors
Propiedades
IUPAC Name |
2,2-dimethyl-1,3-dioxan-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-3-5(7)4-9-6/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNOMSJAJQUXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452433 | |
| Record name | 2,2-dimethyl-1,3-dioxan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3391-30-8 | |
| Record name | 2,2-dimethyl-1,3-dioxan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1,3-dioxan-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2-(Hexyloxy)phenyl]methanol](/img/structure/B3051403.png)



